Methyl 1-hydroxycyclobutanecarboxylate

Description

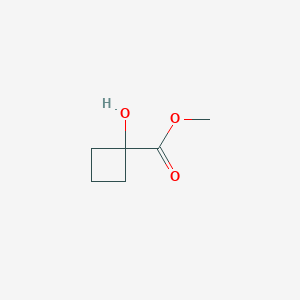

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-hydroxycyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-9-5(7)6(8)3-2-4-6/h8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZFAVQOBNOVEAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449952 | |

| Record name | Cyclobutanecarboxylic acid, 1-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89489-58-7 | |

| Record name | Cyclobutanecarboxylic acid, 1-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1-hydroxycyclobutane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Engineering sp³-Enriched Scaffolds: A Technical Guide to Methyl 1-hydroxycyclobutanecarboxylate (CAS 89489-58-7)

Executive Summary

In contemporary medicinal chemistry, the shift away from planar, aromatic-heavy molecules toward architecturally complex, three-dimensional structures is a defining trend. Methyl 1-hydroxycyclobutanecarboxylate (CAS 89489-58-7) serves as a critical bifunctional building block in this paradigm. Featuring an sp³-rich cyclobutane ring, a tertiary hydroxyl group, and a methyl ester, this compound provides orthogonal handles for derivatization. This whitepaper details the strategic rationale, physicochemical properties, self-validating synthetic protocols, and downstream applications of this essential scaffold.

The Strategic Rationale: Escaping Flatland

The over-reliance on high-throughput cross-coupling of flat, sp²-hybridized aromatic rings has historically led to drug candidates with poor aqueous solubility and high off-target toxicity. The "Escape from Flatland" paradigm, formalized by Lovering et al., demonstrates that increasing the fraction of sp³ carbons (Fsp³) and incorporating chiral or quaternary centers directly correlates with higher clinical success rates[1].

Cyclobutane derivatives like this compound are highly valued because they:

-

Increase Fsp³: They introduce three-dimensionality, improving spatial target engagement and aqueous solubility[1].

-

Provide Conformational Restriction: The rigid four-membered ring locks substituents into defined vectors, minimizing the entropic penalty upon binding to a target protein.

-

Act as Bioisosteres: The cyclobutane motif can serve as a metabolically stable bioisostere for gem-dimethyl groups or planar phenyl rings.

Physicochemical Profiling

Understanding the baseline metrics of this compound is essential for optimizing reaction conditions and storage. The esterification of the parent acid (1-hydroxycyclobutanecarboxylic acid, CAS 41248-13-9)[2] significantly alters its volatility and handling requirements.

| Property | Value | Note / Condition |

| CAS Number | 89489-58-7 | Standard identifier[3] |

| Molecular Formula | C₆H₁₀O₃ | - |

| Molecular Weight | 130.14 g/mol | Calculated[3] |

| SMILES | O=C(C1(O)CCC1)OC | Structural representation[3] |

| Boiling Point | 267.8 ± 35.0 °C | Predicted[4] |

| Density | 1.393 ± 0.06 g/cm³ | Predicted[4] |

| Storage Temperature | 2–8 °C | Store under inert gas (N₂ or Ar)[4] |

| GHS Safety Class | Class 3 (UN 3272) | Danger: H226, H315, H318[3] |

Synthetic Methodology & Causality

The synthesis of this compound must be designed to handle the inherent ring strain of the cyclobutane system while preventing ring-expansion side reactions.

Causality of Experimental Choices

-

Why TMSCN over NaCN? In the initial cyanohydrin formation, using trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst (e.g., ZnI₂) is vastly superior to aqueous sodium cyanide. It avoids the generation of lethal HCN gas, proceeds homogeneously in organic solvents, and traps the intermediate as a stable TMS-ether, driving the equilibrium forward.

-

Why Esterify? The free 1-hydroxycyclobutanecarboxylic acid is highly polar and prone to decarboxylation under certain conditions. Converting it to a methyl ester protects the carboxylate during subsequent hydroxyl manipulations (e.g., fluorination) and provides a competent electrophile for direct aminolysis.

Self-Validating Protocol: Step-by-Step Synthesis

This protocol incorporates In-Process Controls (IPCs) to ensure the system is self-validating at each node.

Step 1: Cyanohydrin Formation

-

Charge a dry flask with cyclobutanone (1.0 eq) and anhydrous dichloromethane (DCM) under an argon atmosphere.

-

Add catalytic Zinc Iodide (ZnI₂, 0.05 eq).

-

Dropwise add TMSCN (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature.

-

IPC Validation: Monitor via IR spectroscopy. The disappearance of the ketone carbonyl stretch (~1780 cm⁻¹) and the appearance of the nitrile stretch (~2230 cm⁻¹) validates completion.

Step 2: Acidic Hydrolysis

-

Concentrate the intermediate in vacuo and resuspend in concentrated aqueous HCl.

-

Reflux the mixture at 100 °C for 12 hours to fully hydrolyze the nitrile to the carboxylic acid.

-

Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield 1-hydroxycyclobutanecarboxylic acid (CAS 41248-13-9)[2].

-

IPC Validation: LC-MS analysis must show the expected [M-H]⁻ ion at m/z 115.

Step 3: Esterification

-

Dissolve the crude acid in anhydrous methanol.

-

Add a catalytic amount of concentrated H₂SO₄ (0.1 eq) and reflux for 8 hours.

-

Neutralize with saturated NaHCO₃, extract with DCM, and purify via silica gel chromatography (Hexane/EtOAc).

-

IPC Validation: ¹H NMR must reveal a sharp 3H singlet at ~3.7 ppm, confirming the installation of the methyl ester.

Fig 1: Step-by-step synthetic workflow for this compound.

Downstream Applications in Drug Development

As a bifunctional hub, CAS 89489-58-7 is utilized to construct complex pharmacophores. The proximity of the hydroxyl and ester groups allows for both independent functionalization and synergistic ring-closing reactions.

-

Spirocyclic Scaffolds: The ester can be reduced to an alcohol, followed by activation and intramolecular displacement by the tertiary hydroxyl to form oxaspiro[5]heptane systems—highly sought-after motifs for improving metabolic stability.

-

Direct Amidation: The methyl ester can undergo direct aminolysis with complex primary or secondary amines (often facilitated by Lewis acids like AlMe₃) to yield cyclobutane-carboxamides.

-

Fluorinated Isosteres: The tertiary hydroxyl group can be converted to a fluorine atom using nucleophilic fluorinating agents like DAST or Deoxo-Fluor. This creates a 1-fluoro-1-ester cyclobutane, blocking metabolic oxidation at the 1-position while modulating the pKa of adjacent functional groups.

Fig 2: Strategic derivatization pathways for this compound.

Analytical Characterization

To ensure the trustworthiness of the synthesized batch prior to downstream integration, rigorous analytical validation is mandatory:

-

¹H NMR (400 MHz, CDCl₃): Look for the diagnostic methyl ester singlet at δ ~3.75 ppm (3H). The cyclobutane ring protons typically present as complex multiplets: the α-protons (relative to the OH) appear around δ 2.40–2.60 ppm (4H), while the β-protons appear around δ 1.80–2.00 ppm (2H).

-

HPLC Validation: Use a C18 reverse-phase column with a gradient of Water/Acetonitrile (containing 0.1% Formic Acid). Due to the lack of a strong UV chromophore, detection via Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended over standard UV at 254 nm.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1-hydroxycyclobutanecarboxylic acid | CAS#:41248-13-9 | Chemsrc [chemsrc.com]

- 3. 89489-58-7 | this compound | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

- 4. 63489-58-7 | CAS DataBase [m.chemicalbook.com]

- 5. Escape from flatland: increasing s ... | Article | H1 Connect [archive.connect.h1.co]

Methyl 1-Hydroxycyclobutanecarboxylate: Structural Dynamics, Synthetic Workflows, and Pharmaceutical Applications

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter aliphatic cyclic building blocks that serve as linchpins in Active Pharmaceutical Ingredient (API) synthesis. Methyl 1-hydroxycyclobutanecarboxylate (CAS 89489-58-7) is a prime example of such a scaffold. This geminally disubstituted cyclobutane derivative offers a unique combination of steric constraint and dual-functional reactivity (hydroxyl and ester moieties). This whitepaper provides a comprehensive, field-tested guide to its physicochemical properties, synthetic methodologies, and downstream applications, particularly in oncology and anesthesiology.

Physicochemical Profiling & Structural Elucidation

Understanding the physical and chemical properties of this compound is foundational for designing robust synthetic routes and ensuring safe handling in the laboratory[1].

Quantitative Data Summary

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 89489-58-7 |

| Molecular Formula | C6H10O3 |

| Molecular Weight | 130.14 g/mol [2] |

| Exact Mass | 130.0630[2] |

| GHS Classification | Danger (H226, H315, H318)[1] |

| UN Transportation | UN 3272, Class 3, Packing Group III[1] |

Mechanistic Insight: The Role of Ring Strain

The cyclobutane ring possesses approximately 26 kcal/mol of ring strain, primarily due to angle strain (deviation from the ideal 109.5° sp³ bond angle) and torsional strain from eclipsed hydrogen atoms. In this compound, the geminal substitution at C1 (bearing both a hydroxyl and a carbomethoxy group) induces a subtle rehybridization. The internal C-C-C bond angle at C1 is compressed, which increases the s-character of the exocyclic C-O and C-C(O) bonds. This structural nuance enhances the electrophilicity of the ester carbonyl, making it highly susceptible to nucleophilic attack compared to unstrained acyclic analogs, while the tertiary hydroxyl group remains sterically shielded yet electronically activated for specific etherification protocols.

Synthetic Methodologies: A Self-Validating Protocol

The most reliable route to synthesize this compound is the Fischer esterification of its precursor, 1-hydroxycyclobutanecarboxylic acid (CAS 41248-13-9)[3]. In process chemistry, it is critical to employ self-validating protocols—where each step includes built-in quality control to prevent downstream failures.

Step-by-Step Protocol: Fischer Esterification

-

Reaction Setup: Charge a rigorously dried round-bottom flask with 1-hydroxycyclobutanecarboxylic acid (1.0 eq) and anhydrous methanol (10.0 eq). The large excess of methanol serves as both solvent and reactant, driving the equilibrium toward the product via Le Chatelier's principle.

-

Catalysis: Slowly add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C. Causality: Maintaining a low temperature during addition prevents the undesired acid-catalyzed dehydration of the tertiary alcohol, which would yield contaminating cyclobutene derivatives.

-

Reflux & Monitoring: Heat the mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction progression via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) system. Validation: Since the molecule lacks a UV chromophore, plates must be visualized using a KMnO₄ stain; the starting material will appear as a highly polar spot (lower Rf) compared to the less polar ester product.

-

Quenching & Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove excess methanol. Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ until the aqueous layer reaches a pH of ~8. Causality: Complete neutralization and removal of H₂SO₄ is critical to prevent reverse hydrolysis during long-term storage.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via vacuum distillation to achieve the >98% purity required for API synthesis.

Step-by-step synthetic workflow from cyclobutanone to the target ester.

Chemical Reactivity & Downstream Functionalization

The orthogonal reactivity of the tertiary hydroxyl group and the methyl ester allows for selective functionalization, making this compound an exceptionally versatile scaffold for library generation.

Orthogonal chemical reactivity pathways of this compound.

Pharmaceutical Applications & Drug Development

In modern medicinal chemistry, the incorporation of cyclobutane rings is a proven strategy to improve the pharmacokinetic profiles of drug candidates. The rigid sp³ character of the ring enhances metabolic stability and increases the three-dimensionality (Fsp³) of the molecule, often leading to better target binding affinity and reduced off-target toxicity compared to flat aromatic rings.

Oncology and Immunotherapy

This compound is prominently featured in the synthesis of adenosine A2a receptor antagonists[4]. The adenosine A2a receptor acts as a critical immune checkpoint; its activation by extracellular adenosine in the tumor microenvironment profoundly suppresses T-cell responses. By utilizing this cyclobutane building block, medicinal chemists can synthesize potent antagonists that block this receptor, thereby restoring anti-tumor immunity and serving as a powerful adjunct in cancer immunotherapy[4][5].

Anesthesiology

Derivatives of this compound are also explored in the development of novel anesthetic agents[4]. The highly lipophilic nature of the cyclobutane ring, combined with the hydrogen-bonding capability of the hydroxyl group, allows for precise tuning of blood-brain barrier (BBB) penetration and receptor interaction kinetics, ensuring rapid onset and clearance.

Safety, Handling, and Storage Protocols

Scientific integrity demands strict adherence to safety protocols. This compound is classified under GHS as a dangerous substance[1].

-

Hazards: It is a flammable liquid and vapor (H226), causes skin irritation (H315), and causes serious eye damage (H318)[1]. Proper PPE, including splash goggles and chemical-resistant gloves, is mandatory.

-

Transportation & Storage: It falls under UN Number 3272 (Esters, n.o.s.), Class 3 (Flammable Liquids), Packing Group III[1]. It must be stored in a cool, well-ventilated area away from oxidizing agents and strong bases. Cold-chain transportation is highly recommended to maintain high purity and prevent thermal degradation[6].

References

-

Title: Buy methyl 1-hydroxycyclobutane-1-carboxylate Source: echemi.com URL: 2

-

Title: 89489-58-7 | this compound | BLD Pharm Source: bldpharm.com URL: 6

-

Title: 89489-58-7 | this compound | Aliphatic Cyclic Hydrocarbons Source: ambeed.com URL: 1

-

Title: 1-羟基环丁烷-1-羧酸甲酯| 89489-58-7 - 摩熵化学 Source: molaid.com URL: 4

-

Title: 1-羟基环丁烷-1-羧酸甲酯| 89489-58-7 - 摩熵化学 (Patent Applications) Source: molaid.com URL: 5

-

Title: 1-hydroxycyclobutanecarboxylic acid | CAS#:41248-13-9 | Chemsrc Source: chemsrc.com URL: 3

Sources

- 1. 89489-58-7 | this compound | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

- 2. echemi.com [echemi.com]

- 3. 1-hydroxycyclobutanecarboxylic acid | CAS#:41248-13-9 | Chemsrc [chemsrc.com]

- 4. 1-羟基环丁烷-1-羧酸甲酯 - CAS号 89489-58-7 - 摩熵化学 [molaid.com]

- 5. 1-羟基环丁烷-1-羧酸甲酯 - CAS号 89489-58-7 - 摩熵化学 [molaid.com]

- 6. 89489-58-7|this compound|BLD Pharm [bldpharm.com]

A Technical Guide to the Stability and Storage of Methyl 1-hydroxycyclobutanecarboxylate

Abstract

This technical guide provides a comprehensive overview of the stability profile and optimal storage conditions for methyl 1-hydroxycyclobutanecarboxylate, a key intermediate in pharmaceutical synthesis and drug development. Drawing upon foundational chemical principles and established best practices for stability testing, this document outlines the intrinsic vulnerabilities of the molecule, potential degradation pathways, and scientifically grounded protocols for handling and long-term storage. A detailed methodology for conducting forced degradation studies is presented to empower researchers to develop and validate stability-indicating analytical methods, ensuring the integrity of the compound throughout the development lifecycle.

Introduction

This compound (C₆H₁₀O₃, Mol. Wt: 130.14) is a valuable building block in medicinal chemistry, prized for its strained cyclobutane ring and versatile functional groups—a tertiary alcohol and a methyl ester.[1] These features allow for the construction of complex molecular architectures. However, the same reactive sites and ring strain that make it synthetically useful also render it susceptible to various degradation pathways.

The chemical stability of such an intermediate is a critical parameter, directly impacting the safety, potency, and purity of active pharmaceutical ingredients (APIs).[2] An unstable intermediate can introduce process-related impurities that are difficult to remove and may possess undesirable toxicological profiles.[3] Therefore, a thorough understanding of its stability is not merely a matter of good laboratory practice but a regulatory and scientific necessity.[4] This guide provides the foundational knowledge and experimental framework required to maintain the chemical integrity of this compound.

Physicochemical Properties

A baseline understanding of the compound's physical and chemical properties is essential for proper handling and storage.

| Property | Value | Source(s) |

| CAS Number | 89489-58-7 | [1] |

| Molecular Formula | C₆H₁₀O₃ | [1] |

| Molecular Weight | 130.14 g/mol | [1] |

| Appearance | Colorless to Yellow Liquid | |

| Purity | Typically ≥97% |

Intrinsic Stability and Potential Degradation Pathways

The structure of this compound contains two primary points of reactivity: the ester linkage and the tertiary alcohol on a strained four-membered ring. These features dictate its susceptibility to hydrolysis, thermal stress, and oxidation.

Theoretical Degradation Pathways

Based on its functional groups, several degradation pathways can be postulated:

-

Hydrolysis (Acidic/Basic): The methyl ester is susceptible to hydrolysis under both acidic and basic conditions.

-

Base-catalyzed hydrolysis (saponification) yields the carboxylate salt of 1-hydroxycyclobutanecarboxylic acid and methanol. This reaction is typically rapid and irreversible.

-

Acid-catalyzed hydrolysis is an equilibrium process that yields 1-hydroxycyclobutanecarboxylic acid and methanol.

-

-

Dehydration: The tertiary alcohol, particularly being on a strained ring, could be susceptible to elimination of water under strong acidic or high-temperature conditions, potentially leading to the formation of methyl 1-cyclobutenecarboxylate.

-

Ring Opening: Strained cyclic esters can be prone to degradation and ring-opening reactions, which can be propagated by impurities such as water or free acid.[5]

-

Oxidation: While the tertiary alcohol is generally resistant to oxidation under mild conditions, strong oxidizing agents could force cleavage of the C-C bonds.

Caption: Potential degradation pathways for this compound.

Key Factors Influencing Stability

-

Temperature: Elevated temperatures can accelerate hydrolysis and potentially lead to dehydration or other decomposition reactions. Several related compounds require refrigerated storage.[6] Therefore, storing at reduced temperatures (2-8°C) is a critical control measure.

-

pH (Acids and Bases): The compound is incompatible with strong acids and strong bases, which will catalyze the rapid degradation of the ester group.[7] Contact with these materials must be strictly avoided.

-

Moisture: Water is a reactant in the hydrolysis pathway.[5] The compound should be protected from atmospheric moisture to prevent slow degradation over time.

-

Oxidizing Agents: Strong oxidizing agents are listed as incompatible materials and should be avoided.[7]

Recommended Storage and Handling Conditions

To ensure the long-term integrity of this compound, the following storage and handling procedures are mandated.

Long-Term Storage

For optimal stability and to minimize the formation of degradation products, the compound should be stored under the conditions summarized below.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerator) | Slows the rate of all potential degradation reactions.[6] |

| Atmosphere | Under an inert gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation.[8] |

| Container | Tightly sealed, amber glass vial/bottle with a Teflon-lined cap | Prevents moisture ingress and protects from light.[7][8] |

| Location | Well-ventilated, approved flammable materials storage area | The compound may be flammable; proper storage mitigates fire risk.[7] |

In-Use Stability and Handling

When the material is in use in the laboratory, the risk of degradation increases.

-

Aliquoting: For frequent use, it is advisable to aliquot the material into smaller, single-use quantities to minimize repeated exposure of the bulk material to the atmosphere.

-

Inert Atmosphere: Always handle the material under an inert atmosphere. Use techniques such as a nitrogen-purged glovebox or Schlenk line for transfers.

-

Solvent Purity: When preparing solutions, use anhydrous solvents to prevent introducing water, which can initiate hydrolysis.

-

Solution Storage: If solutions must be stored, they should be kept cold (2-8°C) under an inert atmosphere and used as quickly as possible. Stability in solution is matrix-dependent and should be experimentally verified.

Incompatible Materials

To prevent rapid decomposition, avoid all contact with the following:

-

Strong Oxidizing Agents

-

Strong Acids

-

Strong Bases[7]

Experimental Assessment of Stability: A Self-Validating Protocol

For any critical intermediate, theoretical stability must be confirmed with empirical data. Forced degradation (or stress testing) is the definitive method for identifying likely degradation products, understanding degradation pathways, and developing a stability-indicating analytical method.[4][9]

Caption: General workflow for a forced degradation study.

Objective

To intentionally degrade the sample under controlled stress conditions to an extent of 5-20% degradation.[9] This allows for the confident identification of degradation products and validation that the chosen analytical method can separate these products from the parent compound.

Materials and Equipment

-

This compound

-

HPLC-grade Acetonitrile and Water

-

Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

-

Calibrated HPLC with UV/DAD or MS detector

-

C18 HPLC column (e.g., Agilent Zorbax, Waters SunFire)

-

Calibrated pH meter, oven, and photostability chamber

Protocol for Forced Degradation Studies

Prepare a stock solution of the compound at ~1 mg/mL in an Acetonitrile:Water (50:50) mixture.[10] For each condition, run a control sample (stored at 2-8°C, protected from light) in parallel.

| Stress Condition | Protocol | Purpose |

| Acid Hydrolysis | Mix equal volumes of stock solution and 0.1 M HCl. Heat at 60°C. Sample at 2, 4, 8, 24 hours. Neutralize with NaOH before injection. | To assess susceptibility to acid-catalyzed hydrolysis and dehydration. |

| Base Hydrolysis | Mix equal volumes of stock solution and 0.1 M NaOH. Keep at room temperature. Sample at 30 min, 1, 2, 4 hours. Neutralize with HCl before injection. | To assess susceptibility to rapid base-catalyzed hydrolysis (saponification). |

| Oxidation | Mix equal volumes of stock solution and 3% H₂O₂. Keep at room temperature. Sample at 2, 4, 8, 24 hours. | To evaluate stability against oxidative stress. |

| Thermal Degradation | Heat stock solution at 80°C. Sample at 8, 24, 48 hours. | To identify thermally induced degradants. |

| Photostability | Expose the stock solution to light conditions as specified in ICH Q1B guidelines. | To determine sensitivity to light. |

Analytical Methodology (Stability-Indicating Method)

A reverse-phase HPLC method is generally suitable for separating the polar parent compound from potentially less polar or more polar degradants.

-

Column: C18, ~4.6 x 150 mm, 5 µm particle size

-

Mobile Phase: Gradient elution using (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 5-10 µL

-

Detector: UV/DAD at an appropriate wavelength (e.g., 210 nm) and/or Mass Spectrometry (MS) for identification.[10]

-

Column Temperature: 30-40°C

The method is considered "stability-indicating" if it can resolve all degradation product peaks from the parent peak and from each other, as demonstrated by the forced degradation samples.

Conclusion

This compound is an intrinsically reactive molecule whose stability is paramount to its successful application in drug development. Its primary vulnerabilities are hydrolysis (both acid- and base-catalyzed) and potential degradation under thermal stress. Strict adherence to recommended storage conditions—specifically, refrigeration (2-8°C) under an inert atmosphere and protection from light and moisture—is essential for preserving its chemical integrity. The implementation of systematic forced degradation studies is a critical, self-validating step that provides invaluable insights into the degradation profile and is a prerequisite for developing robust, stability-indicating analytical methods.

References

- Vertex AI Search. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

- Patel, A. K., et al. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research (IJSDR).

- ICH. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation.

- Fisher Scientific. (2025). SAFETY DATA SHEET - Methyl 1-hydroxy-1-cyclopropane carboxylate.

- Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.

- Journal of Pharmaceutical and Biomedical Analysis. (2022). Forced Degradation – A Review.

- Echemi.com. (n.d.). METHYL 1-HYDROXY-1-CYCLOPROPANE CARBOXYLATE, 90 Safety Data Sheets.

- Fisher Scientific. (2025). SAFETY DATA SHEET - Methyl cyclobutanecarboxylate.

- Sigma-Aldrich. (n.d.). Methyl cis-3-hydroxycyclobutanecarboxylate | 63485-50-7.

- TCI America. (2011). SAFETY DATA SHEET - Cyclohexanecarboxylic acid, methyl ester.

- BLD Pharm. (n.d.). cis-Methyl 3-hydroxycyclobutanecarboxylate | 63485-50-7.

- Echemi.com. (n.d.). Buy methyl 1-hydroxycyclobutane-1-carboxylate from JHECHEM CO LTD.

- Google Patents. (n.d.). US5686630A - Purifying cyclic esters by aqueous solvent extraction.

- PubChem - NIH. (2026). Methyl 1-hydroxy-3-methyl-cyclobutanecarboxylate | C7H12O3.

- BenchChem. (2025). Application Notes & Protocols: Handling and Storage of Reactive Cyclopropenes.

- International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Validated RP-capillary HPLC-DAD method for Simultaneous analysis of some Paraben Preservatives in Pharmaceutical and Cosmetics/Personal care Formulations.

Sources

- 1. echemi.com [echemi.com]

- 2. biomedres.us [biomedres.us]

- 3. biopharminternational.com [biopharminternational.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US5686630A - Purifying cyclic esters by aqueous solvent extraction - Google Patents [patents.google.com]

- 6. 63485-50-7|cis-Methyl 3-hydroxycyclobutanecarboxylate|BLD Pharm [bldpharm.com]

- 7. fishersci.com [fishersci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. acdlabs.com [acdlabs.com]

- 10. ajpaonline.com [ajpaonline.com]

Conformational Analysis of 1-Hydroxycyclobutanecarboxylate Esters

The following technical guide details the conformational analysis of 1-hydroxycyclobutanecarboxylate esters, designed for researchers in medicinal chemistry and structural biology.

Technical Guide & Experimental Protocols

Executive Summary

The 1-hydroxycyclobutanecarboxylate motif represents a critical structural scaffold in drug discovery, serving as a conformationally restricted bioisostere of

This guide provides a definitive analysis of the interplay between cyclobutane ring puckering , 1,1-disubstitution sterics , and intramolecular hydrogen bonding (IMHB) . It establishes a self-validating experimental workflow to determine the dominant conformer in solution.

Theoretical Framework

The Cyclobutane Ring Pucker

Cyclobutane is not planar. To relieve torsional strain caused by eight pairs of eclipsing C-H bonds, the ring adopts a non-planar "butterfly" or "puckered" conformation.

-

Puckering Angle (

): Typically -

Inversion Barrier: Low energy barrier (

kcal/mol), allowing rapid interconversion at room temperature unless constrained by substituents. -

Substituent Positions: The pucker creates two distinct environments for substituents at the

position:-

Pseudo-equatorial (

): Projects outward, less sterically hindered. -

Pseudo-axial (

): Projects somewhat perpendicular to the average plane, subject to 1,3-transannular interactions.

-

The 1,1-Disubstitution Effect

In 1,1-disubstituted cyclobutanes, steric rules analogous to cyclohexane apply but are modulated by the ring's flexibility.

-

Steric Dominance: The bulkier group preferentially occupies the pseudo-equatorial position to minimize 1,3-transannular repulsion with the axial hydrogens at

. -

Size Comparison: The ethoxycarbonyl group (

) is significantly bulkier than the hydroxyl group (-

Prediction:

occupies

-

Intramolecular Hydrogen Bonding (IMHB)

The defining feature of

-

Geometry: This interaction forces the ester carbonyl to be syn-planar with the C-O bond of the hydroxyl group.

-

Energetics: The IMHB provides

kcal/mol of stabilization, often locking the conformation and overriding minor steric penalties.

Conformational Model: The "Locked" Pucker

Synthesizing the steric and electronic factors yields the dominant ground-state conformation:

-

Ring Conformation: The cyclobutane ring is puckered.

-

Substituent Orientation:

-

Ester (

): Pseudo-equatorial ( -

Hydroxyl (

): Pseudo-axial (

-

-

Stabilization: The axial hydroxyl directs its proton toward the carbonyl oxygen of the equatorial ester. This geometry is ideal for forming the 5-membered IMHB without severe distortion of the ring.

Figure 1: Conformational Energy Landscape

This diagram illustrates the equilibrium between the open and H-bonded forms and the ring inversion pathways.

Caption: Thermodynamic equilibrium favoring the IMHB-stabilized Conformer A, where the bulkier ester group minimizes steric clash by adopting the equatorial position.

Experimental Protocols

To validate this model in your specific derivative, use the following self-validating workflow.

Infrared (IR) Spectroscopy: The "Dilution Test"

Objective: Distinguish intramolecular H-bonding (concentration independent) from intermolecular aggregation (concentration dependent).

Protocol:

-

Preparation: Prepare a 0.1 M stock solution of the ester in dry

or -

Serial Dilution: Prepare dilutions at 0.01 M, 0.001 M, and 0.0001 M.

-

Acquisition: Record FTIR spectra in the

window. -

Analysis:

-

Intramolecular (Target): Sharp peak at

. Position does not change with dilution.[1] -

Intermolecular (Aggregate): Broad band at

. Intensity decreases relative to the sharp peak upon dilution.

-

NMR Spectroscopy: The "Rigid Pucker" Test

Objective: Confirm the axial/equatorial orientation via coupling constants (

Protocol:

-

Solvent: Use

(preserves IMHB) and -

1H NMR Acquisition: Acquire high-resolution spectra (min 400 MHz).

-

Coupling Analysis (

and-

Analyze the splitting of the cyclobutane methylene protons (

). -

In a rapidly flipping ring (planar average), cis/trans couplings average out.

-

In a locked ring (due to IMHB), the spectrum becomes complex with distinct geminal (

) and vicinal couplings.

-

-

NOE/ROE Experiments:

-

Irradiate the

proton (if visible/sharp) or the Ethyl -

Key Signal: Strong NOE between Ester

and Ring

-

Figure 2: Experimental Validation Workflow

Caption: Dual-modality workflow to confirm the presence of the H-bond (IR) and the spatial geometry of the ring (NMR).

Quantitative Data Summary

| Parameter | Value / Range | Significance |

| Ring Puckering Angle | Minimizes torsional strain of eclipsing H's. | |

| Observed in polar solvents (DMSO). | ||

| Diagnostic for the 5-membered chelate ring. | ||

| Low barrier allows flipping, but IMHB locks the population. | ||

| Preferred Conformer | Ester ( | Maximizes steric relief + IMHB stability. |

Implications for Drug Development

-

Bioisosterism: The 1-hydroxycyclobutanecarboxylate moiety is a rigidified bioisostere of the lactate group. The "locked" distance between the hydroxyl and carbonyl oxygens (

) mimics the bioactive conformation of transition states in hydrolytic enzymes. -

Metabolic Stability: The steric bulk of the cyclobutane ring adjacent to the ester bond hinders nucleophilic attack by esterases, potentially increasing the in vivo half-life compared to acyclic

-hydroxy esters. -

Solubility: The masking of the hydroxyl group via IMHB increases lipophilicity (

), improving membrane permeability.

References

-

Borho, N. et al. (2006). Intra- vs. intermolecular hydrogen bonding: Dimers of alpha-hydroxyesters with methanol. Physical Chemistry Chemical Physics. Link

-

Sanz, P. et al. (2007). Non-resonance-assisted hydrogen bonding in hydroxymethylene and aminomethylene cyclobutanones. ChemPhysChem.[1] Link

-

Glendening, E. D. et al. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. Journal of Physical Chemistry A. Link

-

Lyssenko, K. A. et al. (2001). Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals. (Contextual grounding from crystallographic data on HILMEV). Link

-

PubChem Compound Summary. Ethyl 1-hydroxycyclobutane-1-carboxylate. National Center for Biotechnology Information. Link

Sources

The Cyclobutane Moiety in Medicinal Chemistry: A Strategic Tool for Optimizing Drug Candidates

Abstract

In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. While aromatic rings have traditionally dominated as core scaffolds, their inherent planarity can contribute to metabolic liabilities and poor solubility. The cyclobutane ring, a strained, three-dimensional carbocycle, has emerged as a powerful and increasingly utilized motif in medicinal chemistry. Its unique puckered conformation offers a strategic solution to many drug design challenges. Incorporating a cyclobutane moiety can enforce conformational rigidity, enhance metabolic stability, improve aqueous solubility, and provide precise three-dimensional vectors for pharmacophore placement. This guide provides an in-depth analysis of the multifaceted roles of cyclobutane, from its fundamental physicochemical properties to its application as a versatile bioisostere and its successful incorporation into clinical candidates and approved drugs. Through detailed case studies, comparative data, and synthetic protocols, this document serves as a technical resource for researchers and drug development professionals seeking to leverage the strategic advantages of the cyclobutane scaffold.

Introduction: The Unique Character of the Cyclobutane Ring

The cyclobutane ring, once considered a synthetic curiosity, is now a valuable tool in the medicinal chemist's arsenal.[1] Its utility stems from a unique combination of structural and electronic properties that distinguish it from both acyclic chains and other cycloalkanes.

Historical Context and Natural Occurrence

First synthesized in 1907, cyclobutane is a colorless gas with no inherent biological activity.[2][3] For decades, its application in pharmaceuticals was limited, partly due to perceived instability from ring strain and a lack of accessible synthetic methods.[1] However, cyclobutane rings are not entirely foreign to nature; they appear in various natural products from marine and plant species, such as the antimicrobial compound sceptrin, isolated from sea sponges.[2][3] The inorganic platinum-based drug Carboplatin, widely used in cancer therapy since the 1980s, is a notable early example of a successful drug featuring the motif.[3][4] More recently, improved synthetic accessibility has led to a surge in its incorporation into small-molecule drug candidates.[2]

Physicochemical and Conformational Properties

The defining feature of the cyclobutane ring is its significant ring strain (26.3 kcal/mol), second only to cyclopropane among saturated carbocycles.[2] This strain forces the molecule to adopt a non-planar, puckered conformation to relieve torsional strain, in contrast to the planar nature of aromatic rings.[2][5] This puckering creates a distinct three-dimensional (3D) shape.

Key properties include:

-

Puckered Conformation: The ring rapidly interconverts between equivalent puckered conformations, with substituents occupying pseudo-axial and pseudo-equatorial positions. This non-planar geometry is crucial for its role in creating 3D diversity.[2][5]

-

Bond Lengths and Angles: The C-C bond lengths are elongated (approx. 1.56 Å) compared to typical alkanes, and the internal bond angles are compressed to around 88°.[2]

-

Electronic Character: The C-C bonds possess increased p-character, making the ring chemically distinct from more stable cycloalkanes like cyclopentane and cyclohexane.[2][4] Despite the strain, it is relatively inert compared to the highly reactive cyclopropane ring.[4]

Cyclobutane as a Versatile Bioisostere

Bioisosteric replacement is a cornerstone of lead optimization, and the cyclobutane ring offers a unique non-classical alternative to several common functionalities, most notably the phenyl ring.

The Phenyl Ring Analogue: Escaping Flatland

Replacing a planar, aromatic phenyl ring with a saturated, 3D cyclobutane moiety is a powerful strategy in modern medicinal chemistry.[6] This "escape from flatland" can profoundly improve a compound's drug-like properties.

Key Advantages:

-

Increased Fsp3 Character: The fraction of sp3-hybridized carbons (Fsp3) is a key metric correlated with higher clinical success rates. Swapping an sp2-rich phenyl ring for an sp3-rich cyclobutane ring directly increases Fsp3.[6]

-

Improved Solubility: Saturated scaffolds are generally more soluble than their flat aromatic counterparts due to a reduction in crystalline packing and π-π stacking interactions.[2][6]

-

Enhanced Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. The saturated cyclobutane ring is generally less prone to such metabolism, improving metabolic stability.[4][6]

-

Novelty and IP Position: This replacement can generate novel chemical matter with a distinct intellectual property profile.

Data Presentation: Phenyl vs. Cyclobutane Bioisosteres

The following table summarizes data from published studies, directly comparing key properties of compounds where a phenyl ring was replaced by a cyclobutane ring.

| Target Class | Phenyl Analogue Property | Cyclobutane Analogue Property | Improvement Noted | Reference |

| Kinase Inhibitor | Solubility: 15 µM | Solubility: 150 µM | 10x Increase in Solubility | [6] |

| GPCR Antagonist | Metabolic Stability (t½): 25 min | Metabolic Stability (t½): >120 min | >4.8x Increase in Stability | [2][6] |

| Enzyme Inhibitor | IC50: 250 nM | IC50: 220 nM | Maintained Potency | [6] |

| IDH1 Inhibitor | High metabolic clearance | Medium metabolic clearance | Improved Metabolic Profile | [5] |

Replacing Alkenes and Alkynes: Enforcing Conformational Lock

Flexible linkers containing double or triple bonds can suffer from unwanted cis/trans isomerization in vivo. Replacing an alkene with a 1,2-disubstituted cyclobutane ring preserves the atom count and spacing while locking the geometry, preventing isomerization and providing a more defined conformational state.[2][4]

Mimicking gem-Dimethyl and tert-Butyl Groups

The cyclobutane ring can also serve as a bioisostere for the common gem-dimethyl or tert-butyl groups.[1][7] This substitution can offer several advantages:

-

It can reduce lipophilicity compared to a tert-butyl group.[8]

-

It provides novel vectors for substitution, allowing exploration of new chemical space.

-

The trifluoromethyl-cyclobutyl group has been investigated as a metabolically stable analogue of the tert-butyl group, showing that while it increases lipophilicity, it can enhance metabolic resistance in certain scaffolds.[9][10]

Impact on Pharmacokinetic (ADME) Properties

The incorporation of a cyclobutane ring can have a profound and often beneficial impact on a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Enhancing Metabolic Stability

One of the most cited reasons for incorporating a cyclobutane is to improve metabolic stability.[2][11] This is achieved in several ways:

-

Aromatic Replacement: As discussed, replacing an electron-rich aromatic system with a saturated cyclobutane removes a common site of oxidative metabolism.[6]

-

Blocking Labile Sites: The rigid structure can be used to block access to metabolically labile positions on an adjacent part of the molecule.[2] For example, in the development of IDH1 inhibitors, replacing a metabolically unstable cyclohexane with a difluorocyclobutane moiety was a key step in reducing clearance and developing the clinical candidate ivosidenib.[5]

It is crucial to note, however, that the effect is not universal. The metabolic fate depends on the entire molecule, and in some cases, replacing a tert-butyl group with a CF3-cyclobutane has been shown to decrease metabolic stability.[9][10] This underscores the necessity of empirical testing for each new scaffold.

Modulating Physicochemical Properties: Solubility and Lipophilicity

The 3D, saturated nature of the cyclobutane ring generally leads to improved aqueous solubility compared to flat, aromatic systems by disrupting crystal lattice packing.[2][6] The impact on lipophilicity (logD) is context-dependent. Replacing a phenyl ring often reduces lipophilicity, a favorable outcome. However, replacing a smaller group like tert-butyl with a CF3-cyclobutane can lead to a moderate increase in logD.[10]

Data Presentation: Physicochemical Property Modulation

| Parent Compound | Analogue | ΔlogD (7.4) | ΔSolubility (µM) | Reference |

| tert-butyl amide | CF3-cyclobutane amide | +0.4 | - | [10] |

| Butenafine (tert-butyl) | Butenafine (CF3-cyclobutane) | +0.5 | - | [10] |

| Phenyl-containing kinase inhibitor | Cyclobutane-containing kinase inhibitor | -0.8 (est.) | +135 | [6] |

Influence on Pharmacodynamics and Target Engagement

Beyond improving PK properties, the cyclobutane scaffold provides distinct advantages for optimizing a molecule's interaction with its biological target.

Conformational Restriction and Pre-organization for Binding

Flexible molecules pay a significant entropic penalty upon binding to a target as their rotatable bonds are frozen into a single bioactive conformation. By replacing a flexible linker (e.g., an ethyl or propyl chain) with a rigid cyclobutane ring, the molecule becomes "pre-organized" in a conformation that may be closer to the bioactive one.[2][12] This reduces the entropic cost of binding, which can lead to a significant improvement in binding affinity and potency.[2][11]

Vectorial Projection and Selectivity

The puckered, rigid nature of the cyclobutane ring allows for the precise, three-dimensional positioning of substituents.[13] This is particularly valuable for achieving selectivity, for example, among different kinase isoforms which often have highly conserved ATP-binding pockets. By carefully designing the substitution pattern and stereochemistry on the cyclobutane ring, functional groups can be directed to interact with unique, non-conserved amino acid residues outside the primary binding site.[13] This can dramatically increase selectivity for the target enzyme over off-targets, leading to a safer pharmacological profile.

Case Studies in Drug Discovery

The theoretical advantages of the cyclobutane moiety are borne out in numerous successful drug discovery programs across various therapeutic areas.

-

5.1 Anticancer Agents: Carboplatin is a foundational example where a cyclobutane dicarboxylate ligand reduces the nephrotoxicity associated with its parent drug, cisplatin.[3][4] More recently, apalutamide , an androgen receptor antagonist for prostate cancer, features a spirocyclic cyclobutane.[5] Ivosidenib , a first-in-class IDH1 inhibitor, incorporates a difluorocyclobutylamine substituent that was critical for achieving metabolic stability.[5]

-

5.2 Kinase Inhibitors: The Janus kinase (JAK) family of enzymes is a key target for autoimmune diseases.[12] Several potent and selective JAK inhibitors in clinical development utilize a cyclobutane core to orient key pharmacophores and achieve selectivity.[14][15] For instance, the nitrile-containing cyclobutane moiety in Pfizer's JAK1 inhibitor abrocitinib (PF-04965842) was key to its potency and selectivity profile.[2]

-

5.3 Antiviral Compounds: The hepatitis C virus (HCV) protease inhibitor boceprevir contains a cyclobutylmethyl group in its P1 region, which was found to be significantly more potent than the corresponding cyclopropyl or cyclopentyl analogues.[5][16] The rigid nature of the cyclobutane ring has also been explored in carbocyclic nucleoside analogues as potential antiviral agents.[17][18]

Synthetic Strategies and Protocols

Historically, the synthesis of substituted cyclobutanes presented a significant challenge, limiting their widespread use.[19] However, modern synthetic chemistry has made many cyclobutane building blocks commercially available and has provided reliable methods for their construction.

Key Synthetic Routes: An Overview

-

[2+2] Cycloadditions: Photochemical or metal-catalyzed [2+2] cycloadditions between two olefins are a classic and powerful method for forming the cyclobutane core.[17][20]

-

Ring Expansions: Ring expansions of cyclopropanol or related derivatives can provide access to cyclobutanones, which are versatile intermediates.[20]

-

Functionalization of Building Blocks: A common strategy involves starting with commercially available cyclobutane derivatives, such as cyclobutanone or 3-oxocyclobutane-1-carboxylic acid, and elaborating them into the desired structures.[5][19]

Detailed Experimental Protocol: Synthesis of a 3-Hydroxy-3-methylcyclobutane-1-carboxamide

This two-step protocol illustrates a common approach to creating a functionalized cyclobutane scaffold from a commercially available starting material, as described in the literature.[19]

Step 1: Grignard Addition to 3-oxocyclobutane-1-carboxylic acid

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Argon), add anhydrous tetrahydrofuran (THF, 10 mL). Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Slowly add methylmagnesium bromide (MeMgBr, 3.0 M solution in diethyl ether, 2.2 equivalents) to the stirred THF.

-

Substrate Addition: Dissolve 3-oxocyclobutane-1-carboxylic acid (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the Grignard reagent solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Quenching: Carefully cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous ammonium chloride (NH4Cl) solution.

-

Workup: Acidify the aqueous layer to pH ~3 with 1 M HCl. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purification: The crude product, a mixture of cis- and trans-3-hydroxy-3-methylcyclobutane-1-carboxylic acid, can be purified by column chromatography on silica gel.

Step 2: Amide Coupling

-

Reaction Setup: To a solution of the purified 3-hydroxy-3-methylcyclobutane-1-carboxylic acid (1.0 equivalent) in dichloromethane (DCM, 15 mL) at 0 °C, add the desired primary or secondary amine (1.1 equivalents) and a tertiary base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents).

-

Coupling Agent: Add an amide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 equivalents) portion-wise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor for completion by TLC or LC-MS.

-

Workup: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO3), and brine. Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.

-

Purification: Purify the resulting amide by flash column chromatography to yield the final product.

Future Outlook and Conclusion

The cyclobutane moiety has firmly established itself as more than just a niche scaffold; it is a strategic element for rationally designing superior drug candidates.[2][3] Its ability to confer 3D geometry, restrict conformation, and enhance metabolic stability addresses several key failure points in the drug development pipeline.[4][6]

The future will likely see an expansion of its use, driven by:

-

Novel Synthetic Methods: The development of new, efficient, and stereocontrolled methods for synthesizing complex cyclobutanes will continue to make these scaffolds more accessible.[19][21][22]

-

Fragment-Based Drug Discovery (FBDD): The rigid, 3D nature of cyclobutane makes it an ideal core for building novel fragment libraries that can probe protein binding sites in ways that flat fragments cannot.[1]

-

New Bioisosteric Applications: Research into novel fluorinated cyclobutanes and other uniquely functionalized rings will expand their role as bioisosteres for other challenging groups.[9][10]

References

-

van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

-

van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

-

van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

-

van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

-

Reyes-Suarez, C. (2023). Studies Toward The Stereocontrolled Synthesis Of Cyclobutane Derivatives. Montclair State University ScholarWorks. [Link]

-

Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

-

Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC. [Link]

-

Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PMC. [Link]

-

D'Annibale, A., & Trogolo, C. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]

-

De Clercq, E. (2005). Cycloaddition reactions for antiviral compounds. PMC. [Link]

- Richard, D. J., et al. (2011). Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors.

-

Wang, Y., et al. (2024). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. [Link]

-

Fernández, F., et al. (2001). Modified Cyclobutane Carbonucleosides: Synthesis and Evaluation of their Antiviral Activity. Taylor & Francis Online. [Link]

-

El-Sayed, N. K., & Moustafa, A. H. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. MDPI. [Link]

- Richard, D. J., et al. (2016). Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors.

-

Li, Z., et al. (2024). Synthesis of 1,1,3-Polyfunctionalized Cyclobutane Derivatives from the Reaction of Sulfur Ylides with Bicyclo[1.1.0]butanes. Organic Letters. [Link]

-

Chemspace. (n.d.). Bioisosteric Replacements. Chemspace. [Link]

-

Rodrigalvarez, J., et al. (2022). (A) Selected pharmaceuticals containing cyclobutanes and cyclopropanes... ResearchGate. [Link]

Sources

- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem-space.com [chem-space.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. WO2011103423A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]

- 15. CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]

- 16. lifechemicals.com [lifechemicals.com]

- 17. Cycloaddition reactions for antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Studies Toward The Stereocontrolled Synthesis Of Cyclobutane Derivatives | ScholarWorks [scholarworks.calstate.edu]

- 20. mdpi.com [mdpi.com]

- 21. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. pubs.acs.org [pubs.acs.org]

Methodological & Application

reaction mechanisms involving methyl 1-hydroxycyclobutanecarboxylate

Introduction: The Structural Pivot

Methyl 1-hydroxycyclobutanecarboxylate (M-1-HCBC) represents a critical "linchpin" scaffold in medicinal chemistry. Structurally, it combines a strained cyclobutane ring with a quaternary center bearing both a hydroxyl and a methyl ester group. This motif serves two primary functions in drug design:

-

Conformational Restriction: It acts as a rigid analogue of glycolic acid or serine (if aminated), locking pharmacophores into specific vector orientations that flexible alkyl chains cannot achieve.

-

Metabolic Blocking: The quaternary center at C1 prevents metabolic oxidation at the

-position, a common clearance pathway for linear esters and ethers.

This guide provides a definitive technical workflow for the synthesis, functionalization, and mechanistic handling of M-1-HCBC. Unlike standard aliphatic esters, the ring strain (~26.5 kcal/mol) of the cyclobutane moiety dictates unique reactivity profiles, particularly regarding carbocation stability and ring-expansion risks.

Core Synthesis: The Cyanohydrin Route

While Reformatsky reactions are often cited for hydroxy-ester synthesis, they introduce an additional methylene unit (yielding the acetate). To synthesize the carboxylate (where the ester is directly attached to the ring), the most robust industrial method is the TMS-Cyanohydrin Pinner Protocol .

Mechanism of Action

-

Nucleophilic Addition: Trimethylsilyl cyanide (TMSCN) adds to cyclobutanone using a Lewis acid catalyst (ZnI

). The silicon atom activates the carbonyl oxygen, facilitating cyanide attack at the strained sp -

Pinner Alcoholysis: The resulting silylated cyanohydrin undergoes acid-catalyzed alcoholysis. Methanol acts as the nucleophile, attacking the nitrile carbon to form an imidate intermediate, which is subsequently hydrolyzed to the ester.

Protocol 1: Synthesis of this compound

-

Reagents: Cyclobutanone (1.0 eq), TMSCN (1.2 eq), ZnI

(0.05 eq), MeOH (excess), H -

Equipment: Flame-dried round-bottom flask, inert gas (N

/Ar) manifold, reflux condenser.

Step-by-Step Methodology:

-

Activation: Charge flask with ZnI

(catalytic) and Cyclobutanone (10 mmol) under N -

Addition: Add TMSCN (12 mmol) dropwise at 0°C. The reaction is exothermic.

-

Equilibration: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (disappearance of ketone).

-

Solvolysis: Cool the mixture to 0°C. Slowly add a solution of MeOH (20 mL) containing H

SO -

Reflux: Heat the mixture to reflux (65°C) for 12 hours to effect the Pinner reaction.

-

Workup: Cool to RT. Quench with saturated NaHCO

. Extract with Et -

Purification: Distillation (reduced pressure) or Flash Chromatography (Hex/EtOAc 8:2).

Divergent Reactivity & Functionalization

Once synthesized, M-1-HCBC serves as a divergent intermediate. The reactivity is governed by the tension between the tertiary alcohol (prone to elimination) and the ester (prone to hydrolysis).

Pathway A: Deoxofluorination (The Stress Test)

Treating M-1-HCBC with Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor is a common method to introduce fluorine. However, this reaction is mechanistically complex due to the cyclobutane ring.

-

Mechanism: The alcohol attacks the sulfur center, releasing HF. The resulting activated leaving group (

) is displaced by fluoride. -

Competing Pathways:

-

S

2: Sterically hindered at the quaternary center. -

S

1: Formation of the cation at C1 is destabilized by the electron-withdrawing ester but stabilized by the ring alkyl groups. -

Elimination (Major Risk): Loss of a

-proton leads to Methyl 1-cyclobutenecarboxylate .

-

Pathway B: Hydrolysis (Saponification)

Controlled hydrolysis yields 1-hydroxycyclobutanecarboxylic acid , a key building block for peptide coupling.

-

Critical Control Point: Avoid harsh acidic hydrolysis which can dehydrate the tertiary alcohol. Use mild alkaline saponification (LiOH in THF/H

O).

Visualization of Reaction Pathways

The following diagram maps the synthesis and the critical branching pathways for functionalization.

Figure 1: Synthetic workflow from Cyclobutanone to M-1-HCBC and subsequent divergent transformations.

Detailed Protocol: Deoxofluorination with DAST

This protocol is optimized to favor substitution (fluorination) over elimination, a common challenge with tertiary alcohols on strained rings.

Safety Note: DAST can be explosive upon heating. Never heat neat DAST above 50°C.

-

Preparation: Dissolve M-1-HCBC (1.0 eq) in anhydrous CH

Cl -

Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). This is critical to suppress the E1 elimination pathway.

-

Addition: Add DAST (1.2 eq) dropwise via syringe over 10 minutes.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. Do not warm to RT immediately.

-

Quench: Pour the reaction mixture into a rapidly stirring saturated NaHCO

solution at 0°C.-

Note: Gas evolution (CO

) will be vigorous.

-

-

Isolation: Extract with CH

Cl -

Analysis: Use

F NMR to confirm product. The tertiary fluoride typically appears around -140 to -160 ppm.

Troubleshooting & Quality Control

| Issue | Observation | Root Cause | Corrective Action |

| Low Yield (Synthesis) | Recovery of Cyclobutanone | Incomplete Cyanohydrin formation | Ensure ZnI |

| Elimination (Fluorination) | Olefin signals in | Temperature too high during DAST addition | Maintain -78°C strictly; switch to Deoxo-Fluor (more thermally stable). |

| Hydrolysis Failure | Ring Opening | pH too high or Temperature too high | Use LiOH at 0°C; avoid NaOH/KOH reflux which can degrade the strained ring. |

References

-

Synthesis of Alpha-Hydroxy Acids via Pinner Reaction

- Gaucher, A., et al. "Synthesis of -hydroxy acids from carbonyl compounds." Current Organic Chemistry, 2006.

-

Source:

-

Fluorination of Tertiary Alcohols (DAST Mechanisms)

- Singh, R.P., & Shreeve, J.M. "Nucleophilic Fluorination of Hydroxyl Groups." Synthesis, 2002.

-

Source:

-

Cyclobutane Amino Acid Analogs (Structural Context)

- Kotha, S., et al. "Synthesis of cyclobutane amino acids." Amino Acids, 2002.

-

Source:

-

Physical Properties & Safety Data

- Compound: Methyl 1-hydroxycyclobutanecarboxyl

-

Source: (Search Term: 1-hydroxycyclobutanecarboxylic acid)

Application Note: Harnessing Methyl 1-Hydroxycyclobutanecarboxylate in Advanced Drug Discovery

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound Focus: Methyl 1-hydroxycyclobutanecarboxylate (CAS: 89489-58-7) / 1-Hydroxycyclobutanecarboxylic acid (CAS: 41248-13-9)

Executive Summary & Structural Rationale

In my tenure developing

The causality behind selecting this specific motif over traditional aliphatic chains is rooted in thermodynamic and metabolic principles:

-

Conformational Locking (Entropic Advantage): The cyclobutane ring restricts the torsional flexibility of the molecule. When incorporated into a drug, it pre-organizes the ligand into its bioactive conformation, significantly reducing the entropic penalty (

) upon binding to the target protein. -

Metabolic Shielding: Unlike linear alkyl chains or simple gem-dimethyl groups, the strained cyclobutane ring is highly resistant to Cytochrome P450 (CYP)-mediated aliphatic oxidation.

-

Strategic Bioisosterism: The

-hydroxy group acts as a critical hydrogen bond donor/acceptor. It frequently serves as a bioisostere for tert-butyl groups or as a metal-binding pharmacophore in metalloprotease inhibitors.

Key Therapeutic Applications

The utility of this building block spans multiple therapeutic modalities, primarily driven by its ability to modulate physicochemical properties without drastically increasing molecular weight.

A. GPCR Antagonists (e.g., PAR-2 Inhibitors)

In the development of Protease-Activated Receptor 2 (PAR-2) inhibitors, the free acid derivative (1-hydroxycyclobutanecarboxylic acid) is coupled to complex imidazopyridazine scaffolds[2]. The resulting amide linkage benefits from the steric bulk of the cyclobutane ring, which protects the amide bond from rapid proteolytic cleavage in vivo, while the hydroxyl group engages in critical hydrogen bonding within the GPCR binding pocket.

B. Antibody-Drug Conjugate (ADC) Linker Modules

Recent advancements in targeted oncology utilize this scaffold within the linker-payload assemblies of ADCs[3]. Incorporating the 1-hydroxycyclobutyl moiety adjacent to the payload cleavage site sterically modulates the release kinetics of the chemotherapeutic agent, ensuring the payload is only released within the tumor microenvironment and not prematurely in systemic circulation[3].

Quantitative Physicochemical Profiling

To illustrate the structural advantage, Table 1 summarizes the typical physicochemical impact of incorporating a 1-hydroxycyclobutyl group compared to standard aliphatic alternatives.

Table 1: Comparative Physicochemical Impact of Aliphatic Substitutions

| Structural Motif | LogP Contribution | CYP Oxidation Liability | Conformational Entropy Penalty ( | H-Bond Donor Capacity |

| Isopropyl | +1.5 | High (Tertiary C-H) | High | None |

| Gem-Dimethyl | +1.2 | Moderate | Moderate | None |

| 1-Hydroxycyclobutyl | +0.6 | Low (Sterically shielded) | Low (Pre-organized) | 1 (Strong) |

Self-Validating Experimental Protocols

The following protocols detail the two-step transformation of the commercial methyl ester into a highly functionalized amide. These methods are designed as self-validating systems to ensure high fidelity in library generation.

Protocol A: Saponification to 1-Hydroxycyclobutanecarboxylic Acid

Objective: Hydrolyze the methyl ester (CAS: 89489-58-7) to the active free acid (CAS: 41248-13-9)[4] without inducing ring-opening or dehydration.

Causality & Reagent Selection:

The cyclobutane ring exerts significant steric hindrance around the ester carbonyl. Mild bases (like

Step-by-Step Method:

-

Dissolve this compound (1.0 eq) in a 3:1:1 mixture of THF/MeOH/

(0.2 M concentration). -

Add

(2.5 eq) in a single portion at -

Remove the ice bath and stir at

for 4 hours. -

In-Process QC: Because the molecule lacks a UV chromophore, monitor via TLC (stained with

) or LC-MS equipped with a Charged Aerosol Detector (CAD). Disappearance of the ester spot confirms completion. -

Evaporate the organic solvents under reduced pressure (Do not exceed

to prevent thermal degradation). -

Critical Workup (Self-Validation): Dilute the aqueous residue with water and wash with Ethyl Acetate (EtOAc) to remove unreacted ester. If the aqueous layer is not acidified precisely to pH 2-3 using 1N HCl, the product will remain partitioned in the aqueous phase as a salt.

-

Extract the acidified aqueous layer with EtOAc (

). Dry over

Protocol B: Sterically Hindered Amide Coupling

Objective: Couple 1-hydroxycyclobutanecarboxylic acid to a primary/secondary amine[2].

Causality & Reagent Selection:

Standard coupling reagents (EDC/HOBt) frequently fail here due to the extreme steric bulk of the

Step-by-Step Method:

-

Dissolve 1-hydroxycyclobutanecarboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF (0.1 M).

-

Add DIPEA (3.0 eq) and cool the mixture to

. -

Add HATU (1.2 eq) portion-wise.

-

Stir at

for 30 minutes, then allow to warm to room temperature for 3 hours. -

In-Process QC: Monitor via LC-MS. Self-Validation Check: If a mass corresponding to

is observed, it indicates dehydration of the tertiary alcohol or lactonization, meaning the reaction temperature was allowed to spike during HATU addition. -

Quench with saturated aqueous

, extract with Dichloromethane, wash with 5% LiCl (to remove DMF), dry, and purify via flash chromatography.

Workflow & Pathway Visualization

The following diagram maps the synthetic divergence and logical workflow of utilizing this building block in medicinal chemistry.

Figure 1: Synthetic divergence and therapeutic applications of 1-hydroxycyclobutanecarboxylate.

References

- Source: World Intellectual Property Organization (WIPO)

- Source: World Intellectual Property Organization (WIPO)

-

1-hydroxycyclobutanecarboxylic acid | CAS#:41248-13-9 Source: Chemsrc Database URL:[Link]

Sources

- 1. 89489-58-7 | this compound | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

- 2. WO2015048245A1 - Imidazopyridazines useful as inhibitors of the par-2 signaling pathway - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 1-hydroxycyclobutanecarboxylic acid | CAS#:41248-13-9 | Chemsrc [chemsrc.com]

Application Note: Harnessing Conformational Restriction with Methyl 1-Hydroxycyclobutanecarboxylate in Drug Discovery

Introduction: The Principle of Pre-organization in Molecular Design

In the intricate dance of drug-target interactions, a molecule's shape and flexibility are paramount. A flexible ligand must often shed conformational entropy to adopt the specific "bioactive" conformation required for binding to its protein target. This entropic penalty can significantly decrease binding affinity.[1][2] The strategy of conformational restriction aims to mitigate this penalty by pre-organizing the ligand into a shape that is already close to its bioactive conformation.[3][4][5] This pre-organization can lead to enhanced potency, improved selectivity against related targets, and more favorable pharmacokinetic properties.[4]

Small, strained aliphatic rings are powerful tools for implementing conformational restriction.[6][7] Among these, the cyclobutane scaffold has emerged as a particularly valuable motif.[8][9][10] Its unique, puckered three-dimensional geometry can effectively lock dihedral angles, serving as a metabolically stable bioisostere for groups like gem-dimethyl or even as a saturated replacement for planar aromatic rings.[11][12][13][14] This application note provides a detailed guide for researchers on leveraging methyl 1-hydroxycyclobutanecarboxylate and its derivatives to apply conformational restriction in drug discovery programs.

The Strategic Advantage of the 1-Hydroxycyclobutane-1-carboxylate Scaffold

The 1-hydroxycyclobutane-1-carboxylate moiety offers a unique combination of features that make it an attractive building block for medicinal chemists:

-

Rigid Core: The cyclobutane ring possesses a significant strain energy (approx. 26.3 kcal/mol), which results in a rigid, puckered conformation.[9][10] This inherent rigidity is the foundation for its use in conformational restriction.[8][9]

-

Orthogonal Functionality: The presence of both a hydroxyl group and a carboxylate (or its ester) provides two chemically distinct handles for synthetic elaboration. This allows for the straightforward incorporation of the scaffold into a lead molecule via common reactions like amide coupling, esterification, or etherification.

-

3D Vectorial Display: The functional groups are presented in well-defined vectors from the rigid core, allowing for precise positioning of pharmacophoric elements to interact with a target's binding site.[9][10]

-

Improved Physicochemical Properties: Replacing flexible or planar moieties with a saturated cyclobutane ring can increase the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with improved solubility, metabolic stability, and higher clinical success rates.[14]

Workflow for Implementing Conformational Restriction

The strategic incorporation of a cyclobutane scaffold is a rational design process. The following workflow outlines the key steps from initial concept to biological evaluation.

Caption: Conformational restriction minimizes the entropic penalty of binding.

Conclusion and Future Outlook

The use of this compound as a scaffold for conformational restriction is a powerful and validated strategy in modern medicinal chemistry. [9][10]By pre-organizing a molecule into its bioactive conformation, researchers can achieve significant gains in potency and selectivity. The synthetic accessibility and versatile functional handles of this building block make it an invaluable tool for lead optimization. Coupled with robust biophysical validation methods like TSA, this approach enables a rational, data-driven process to improve the quality of drug candidates. As the demand for highly optimized therapeutics continues to grow, the strategic application of small, rigid scaffolds like cyclobutane will undoubtedly play an increasingly important role in drug discovery. [6][15]

References

-

Request PDF. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. Retrieved from [Link]

-

Werry, L., et al. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). On the Importance of Rigidity in Designing Small Molecule Drugs to Tackle Protein-Protein Interactions (PPIs) through Stabilisation of Desired Confomers. Retrieved from [Link]

-

Werry, L., et al. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Retrieved from [Link]

-

Scott, J. S., et al. (2018). Importance of Rigidity in Designing Small Molecule Drugs To Tackle Protein–Protein Interactions (PPIs) through Stabilization of Desired Conformers. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Scott, J. S., et al. (2018). Importance of Rigidity in Designing Small Molecule Drugs To Tackle Protein-Protein Interactions (PPIs) through Stabilization of Desired Conformers. PubMed. Retrieved from [Link]

-

Copeland, R. A. (2011). Conformational adaptation in drug-target interactions and residence time. PubMed. Retrieved from [Link]

-

Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

-